

# "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-1-thiazol-4-yl-ethanone  
hydrobromide

Cat. No.: B1377918

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An In-Depth Technical Guide to **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**

CAS Number: 26489-43-0

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** (CAS No. 26489-43-0), a pivotal chemical intermediate for professionals in drug discovery and medicinal chemistry. The document delineates its chemical properties, provides a detailed synthesis protocol, and explores its versatile applications as a reactive building block. Emphasis is placed on the strategic importance of the thiazole scaffold and the reactive  $\alpha$ -bromoketone moiety in the synthesis of novel bioactive compounds. Furthermore, this guide includes rigorous safety and handling protocols to ensure safe laboratory practices.

## Introduction: A Versatile Scaffold in Medicinal Chemistry

**2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is a heterocyclic ketone that has garnered significant interest in pharmaceutical research. Its structure incorporates two key features that make it an exceptionally valuable precursor:

- **The Thiazole Ring:** The thiazole scaffold is considered a "privileged structure" in drug discovery.<sup>[1]</sup> It is present in a wide array of natural and synthetic molecules with diverse

biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems contributes to its frequent appearance in successful drug candidates.

- The  $\alpha$ -Bromoketone Functionality: This reactive group serves as a potent electrophile, making the compound an ideal substrate for nucleophilic substitution reactions.[3] This allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures, a critical step in generating libraries of compounds for high-throughput screening.[4]

The combination of these features positions **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** as a strategic starting material for developing novel therapeutics, particularly in areas like kinase inhibition.[3]

## Physicochemical Properties and Data

Quantitative data for **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is summarized below. This information is essential for experimental design, including reaction setup, solvent selection, and purification.

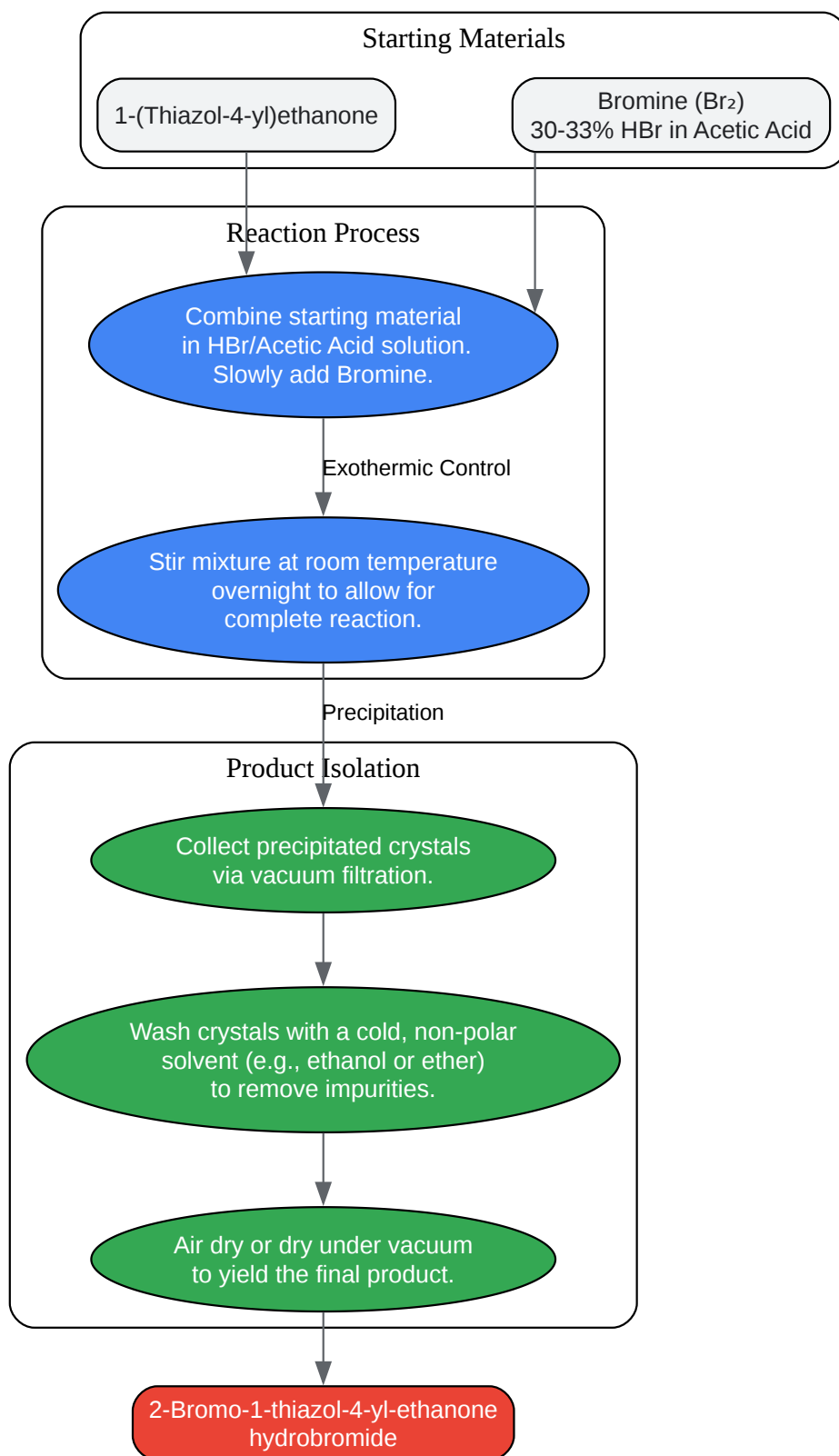
Property	Value	Source(s)
CAS Number	26489-43-0	Pharma Innovation[5]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> Br <sub>2</sub> NOS	Calculated
Molecular Weight	286.97 g/mol	Calculated
Synonyms	2-Bromo-1-(4-thiazolyl)ethanone HBr	N/A
Appearance	Typically a solid (e.g., off-white to yellow powder)	General observation for similar compounds
Storage Conditions	Store in a cool, dry, well-ventilated area under an inert atmosphere.	Cole-Parmer, Sigma-Aldrich[6][7]

## Synthesis Pathway and Experimental Protocol

The synthesis of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is typically achieved through the  $\alpha$ -bromination of its ketone precursor, 1-(thiazol-4-yl)ethanone. This reaction is a classic electrophilic substitution at the  $\alpha$ -carbon.

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.



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Caption: General synthesis workflow for **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**.

## Detailed Synthesis Protocol

This protocol is adapted from established methods for the  $\alpha$ -bromination of aromatic ketones.

[8]

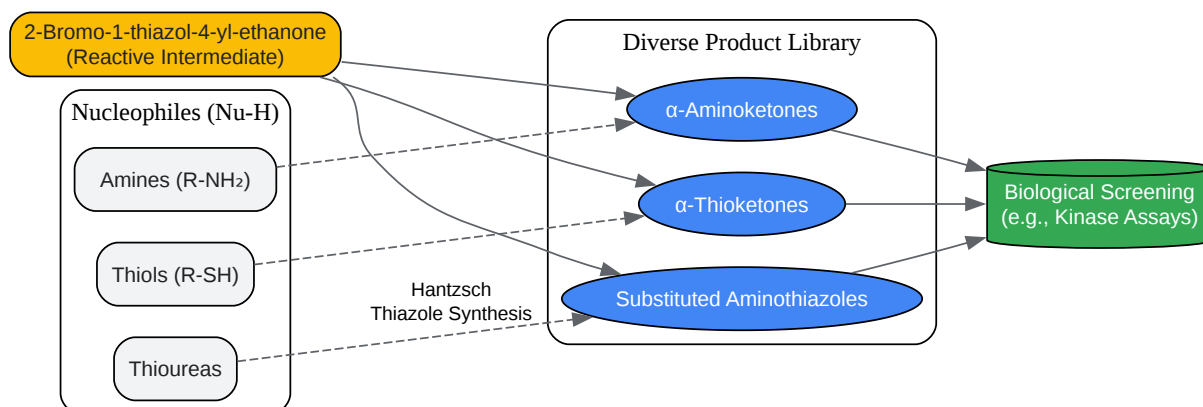
- Reagents & Equipment:
  - 1-(Thiazol-4-yl)ethanone (1 equivalent)
  - 30-33% Hydrobromic acid in acetic acid
  - Bromine (1.0 equivalents)
  - Ethanol (for washing)
  - Round-bottom flask with a magnetic stirrer
  - Addition funnel
  - Ice bath
  - Vacuum filtration apparatus
- Procedure:
  - Preparation: In a round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone in a sufficient volume of 30-33% HBr in acetic acid. Cool the flask in an ice bath to manage the exothermic reaction.
  - Bromine Addition: Slowly add one equivalent of bromine to the stirred solution via an addition funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
  - Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The product will often precipitate out of the solution as a hydrobromide salt.
  - Isolation: Collect the resulting crystals by vacuum filtration.

- Purification: Wash the collected solid with cold ethanol (3x) to remove unreacted starting materials and soluble impurities.
- Drying: Air dry the crystals or dry them under vacuum at room temperature to obtain the final product, **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**.

## Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for creating diverse molecular libraries. The reactive bromine is readily displaced by a wide range of nucleophiles.

### Role as a Synthetic Intermediate



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Caption: Role as an intermediate for generating diverse chemical libraries.

This reactivity allows for:

- Synthesis of  $\alpha$ -Aminoketones: Reaction with primary or secondary amines yields  $\alpha$ -aminoketones, which are common pharmacophores.

- Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides provides a direct route to substituted aminothiazole derivatives, further expanding the complexity and potential biological activity of the resulting molecules.[\[9\]](#)
- Linker Chemistry: The reactive handle can be used to attach the thiazole moiety to other scaffolds or linkers in the development of PROTACs or other targeted therapies.

## Safety, Handling, and Storage

As a reactive  $\alpha$ -bromoketone, this compound is corrosive and requires careful handling. The following protocol is a synthesis of best practices from safety data sheets for analogous materials.[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE):
  - Eye Protection: Wear tightly fitting safety goggles or a face shield.[\[11\]](#)
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[\[11\]](#)
  - Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.
- Engineering Controls:
  - All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)
  - An eyewash station and safety shower must be readily accessible.[\[6\]](#)
- Handling & Storage:
  - Avoid breathing dust.[\[6\]](#) Do not get in eyes, on skin, or on clothing.[\[12\]](#)
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)[\[12\]](#)
  - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[6\]](#)
- First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention as the product may cause chemical burns.[10]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

## Conclusion

**2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** is a high-value chemical intermediate whose utility is rooted in the proven biological significance of the thiazole ring and the synthetic versatility of the  $\alpha$ -bromoketone group. For researchers in drug development, it represents a reliable and efficient starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound.

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- To cite this document: BenchChem. ["2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377918#2-bromo-1-thiazol-4-yl-ethanone-hydrobromide-cas-number>]

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